4-Methylbenzo[d]isoxazol-3-amine
Overview
Description
4-Methylbenzo[d]isoxazol-3-amine is a heterocyclic compound. It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular formula of 4-Methylbenzo[d]isoxazol-3-amine is C8H8N2O . It has a molecular weight of 148.16 g/mol .Chemical Reactions Analysis
The construction of the isoxazole ring, such as in 4-Methylbenzo[d]isoxazol-3-amine, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications
Catalytic Fixation of CO2
4-Methylbenzo[d]isoxazol-3-amine plays a significant role in the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This process is crucial for the sustainable synthesis of pharmaceuticals and natural products, leveraging thiazolium carbene-based catalysts derived from vitamin B1, operating under ambient conditions (Das et al., 2016).
Polymer-Supported Quenching Reagents
The preparation of polymer-supported derivatives, such as those derived from tris(2-aminoethyl)amine, showcases the utility of 4-Methylbenzo[d]isoxazol-3-amine in the purification of crude reaction products obtained from solution-phase, parallel syntheses of various compounds. This method provides a rapid, parallel purification process by a single filtration and evaporation of solvent (R. J. C. and Hodges, 1997).
Electrochemical Oxidation in Ionic Liquid Media
The electrochemical oxidation of primary amines in ionic liquid media, leading to the modification of the electrode surface, indicates the potential of 4-Methylbenzo[d]isoxazol-3-amine in electrochemical applications. This process highlights its role in creating organic layers strongly attached onto the electrode surface, which could be pivotal in developing advanced electrochemical sensors or devices (Ghilane et al., 2010).
Aqueous Phase Synthesis and Antimicrobial Activity
The synthesis of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones through green chemistry, coupled with their characterization and evaluation of antimicrobial activity, underscores the potential of 4-Methylbenzo[d]isoxazol-3-amine in pharmaceutical and biomedical research. This application is particularly relevant for developing new antimicrobial agents with specific activity against gram-positive bacteria such as Staphylococcus aureus (Banpurkar et al., 2018).
Future Directions
Given the wide spectrum of biological activities and therapeutic potential of isoxazoles, there is a significant interest in the development of new synthetic strategies and designing of new isoxazole derivatives . This includes the development of eco-friendly synthetic strategies and alternate metal-free synthetic routes .
properties
IUPAC Name |
4-methyl-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)8(9)10-11-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKMYXXRIWNBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)ON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610408 | |
Record name | 4-Methyl-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzo[d]isoxazol-3-amine | |
CAS RN |
1126636-46-1 | |
Record name | 4-Methyl-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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